tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Overview
Description
tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate: is a heterocyclic compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the formation of the spirocyclic structure through cyclization reactions. Industrial production methods may include bulk custom synthesis and procurement .
Chemical Reactions Analysis
tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and interactions.
Industry: It is utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound is used in the synthesis of ketohexokinase inhibitors and has potential medical applications for treating diabetes and obesity.
tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate: Another similar compound used in various chemical reactions and research applications.
tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound is used in the synthesis of dihydroisoindolecarboxamide derivatives and has applications in medicinal chemistry.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)9-13(18-14(17)20)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOMSATVJOYSNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(NC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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